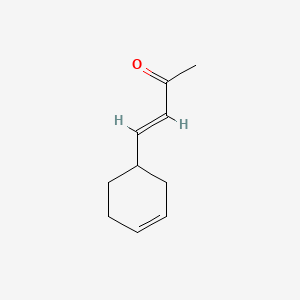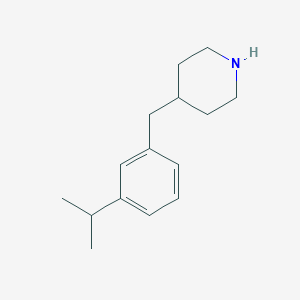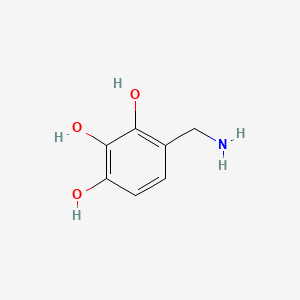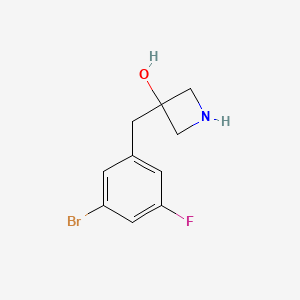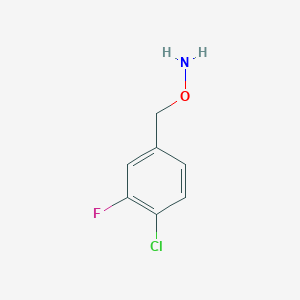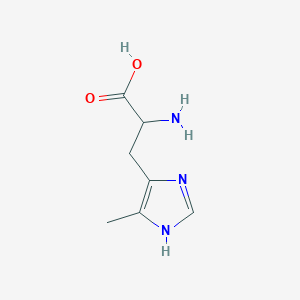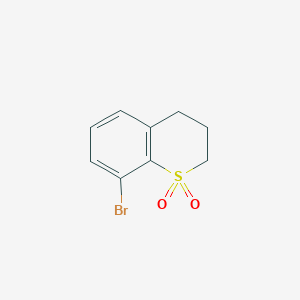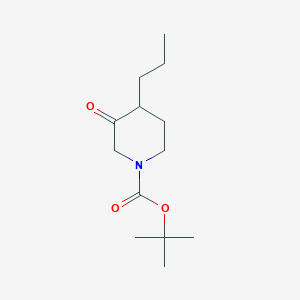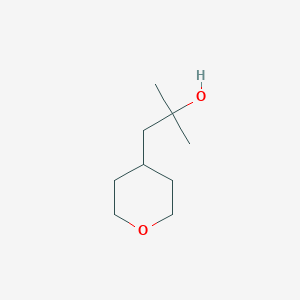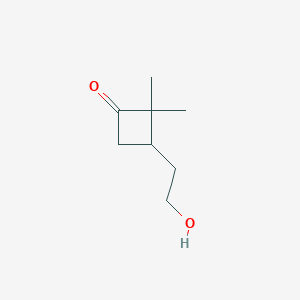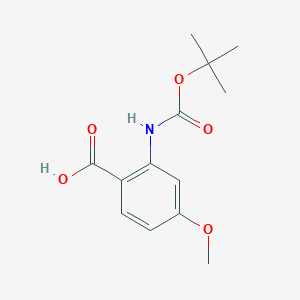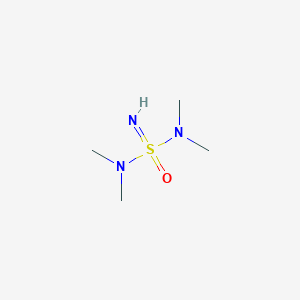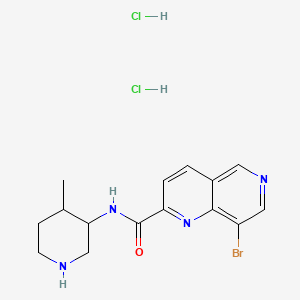
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is distinguished by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring, a cyclopropane ring, and an aldehyde group.
準備方法
The synthesis of 1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde typically involves multiple steps:
Starting Material: The synthesis often begins with commercially available 3,6-dichloropyridazine.
Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
科学的研究の応用
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(3,6-Dichloropyridazin-4-yl)ethanone: This compound has a similar pyridazine ring with chlorine substitutions but differs in the presence of an ethanone group instead of a cyclopropane ring and aldehyde group.
3,6-Dichloropyridazine: This compound lacks the cyclopropane ring and aldehyde group, making it simpler in structure.
特性
分子式 |
C8H6Cl2N2O |
|---|---|
分子量 |
217.05 g/mol |
IUPAC名 |
1-(3,6-dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H6Cl2N2O/c9-6-3-5(7(10)12-11-6)8(4-13)1-2-8/h3-4H,1-2H2 |
InChIキー |
BKVXSSVXXOTSQI-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C=O)C2=CC(=NN=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


